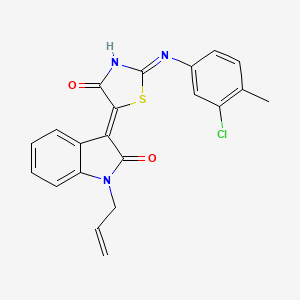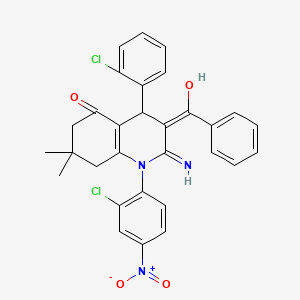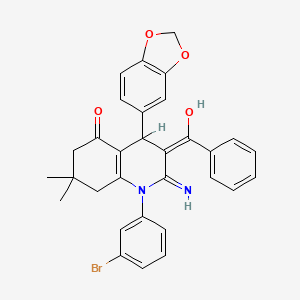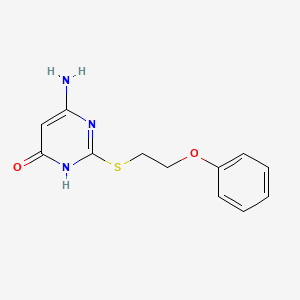
(5Z)-2-(3-chloro-4-methylanilino)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazolidinone ring, and a chlorinated phenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
The synthesis of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the indole derivative with a thioamide and an appropriate electrophile.
Chlorination and Methylation: The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride and methylating agents like methyl iodide.
Final Coupling: The final step involves coupling the chlorinated phenyl group with the thiazolidinone-indole intermediate under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of urease-producing organisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1-allyl-3-(3-chloro-4-methylphenyl)urea: This compound shares a similar chlorinated phenyl group but lacks the thiazolidinone and indole moieties.
1-aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound contains a thiourea group instead of the thiazolidinone ring and has been studied for its urease inhibitory activity.
The uniqueness of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C21H16ClN3O2S |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O2S/c1-3-10-25-16-7-5-4-6-14(16)17(20(25)27)18-19(26)24-21(28-18)23-13-9-8-12(2)15(22)11-13/h3-9,11H,1,10H2,2H3,(H,23,24,26)/b18-17- |
InChI-Schlüssel |
KGNOVCNOGNYPQF-ZCXUNETKSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/S2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378237.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)
![(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)
![ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378260.png)

![{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B13378279.png)
![1-(3-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378289.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378298.png)
![5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13378299.png)

![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B13378307.png)


![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
